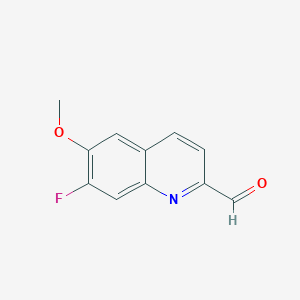

7-Fluoro-6-methoxyquinoline-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-6-methoxyquinoline-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c1-15-11-4-7-2-3-8(6-14)13-10(7)5-9(11)12/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBNWADOIFNHRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC(=N2)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Fluoro 6 Methoxyquinoline 2 Carbaldehyde and Analogous Fluoro Methoxyquinoline Carbaldehydes

Strategies for Quinoline (B57606) Ring System Construction with Fluorine and Methoxy (B1213986) Substitution

Cyclization Reactions for Substituted Quinoline Precursors

The creation of the quinoline ring system is a cornerstone of heterocyclic chemistry, with several classic name reactions providing pathways from acyclic precursors. These methods are adaptable for producing substituted quinolines, provided that the starting materials contain the desired functional groups. For the synthesis of a 7-fluoro-6-methoxyquinoline (B1456882) scaffold, a common starting material would be 3-fluoro-4-methoxyaniline (B107172).

Key traditional methods include the Skraup, Friedländer, and Combes syntheses. nih.goviipseries.org The Skraup synthesis involves reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. nih.gov The Friedländer synthesis offers a route by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.govmdpi.com The Combes synthesis utilizes the reaction of an arylamine with a β-diketone. iipseries.org

More contemporary approaches include the electrophile-induced cyclization of N-(2-alkynyl)anilines. nih.govnih.gov A particularly relevant method that combines cyclization with functionalization is the Vilsmeier-Haack reaction performed on N-arylacetamides, which can yield 2-chloro-3-formylquinolines in a single synthetic operation. niscpr.res.inresearchgate.net Another strategy involves the reaction of a substituted aniline (B41778), such as p-anisidine (B42471), with 2-fluoromalonic acid in the presence of phosphorus oxychloride to build a polysubstituted fluoro-quinoline system. researchgate.net

Table 1: Overview of Selected Quinoline Ring Cyclization Methods

| Reaction Name | Typical Precursors | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Skraup Synthesis | Aromatic amine, Glycerol | H₂SO₄, Oxidizing agent (e.g., nitrobenzene) | Harsh conditions, but effective for simple quinolines. nih.gov |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Carbonyl with α-methylene | Acid or base catalysis | Versatile method for 2- and 3-substituted quinolines. nih.gov |

| Combes Synthesis | Aromatic amine, β-Diketone | Acid catalyst (e.g., H₂SO₄) | Yields 2,4-disubstituted quinolines. iipseries.org |

| Vilsmeier Cyclization | N-Arylacetamide | Vilsmeier reagent (POCl₃/DMF) | Concurrently forms the ring and introduces chloro/formyl groups. niscpr.res.in |

| Electrophilic Cyclization | N-(2-Alkynyl)aniline | Electrophile (e.g., I₂, ICl, Br₂) | A modern, mild method for producing functionalized quinolines. nih.gov |

Approaches for Regioselective Introduction of Fluoro and Methoxy Groups

While constructing the quinoline ring from pre-substituted building blocks is the most common strategy, methods for the direct and regioselective functionalization of a pre-formed quinoline ring also exist. Direct electrophilic aromatic substitution on the parent quinoline molecule typically occurs at positions 5 and 8, making the introduction of substituents at positions 6 and 7 challenging by this route. pharmaguideline.com

Modern synthetic organic chemistry has turned to transition metal-catalyzed C-H activation to achieve regioselectivity that is not dictated by the inherent electronic properties of the heterocycle. nih.govmdpi.com These advanced methods can direct functionalization to specific C-H bonds, including those on the benzene (B151609) ring portion of the quinoline, although they often require specific directing groups and carefully optimized conditions. mdpi.com Nucleophilic aromatic substitution (SNAr) offers another pathway, but it requires the presence of a suitable leaving group, such as a halogen, at the desired position of substitution. nih.gov Given these complexities, the synthesis of 7-fluoro-6-methoxyquinoline almost invariably proceeds via a cyclization strategy using a 3-fluoro-4-methoxyaniline precursor to ensure the correct placement of the substituents.

Introduction of the Carbaldehyde Group

Once the 7-fluoro-6-methoxyquinoline core is synthesized, the final key transformation is the introduction of the carbaldehyde group at the C-2 position. Several formylation reactions are known in organic chemistry, but their applicability and effectiveness vary significantly depending on the substrate.

Vilsmeier-Haack Formylation in Quinoline Systems

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijsr.net The reaction employs a Vilsmeier reagent, which is an electrophilic iminium salt typically generated from phosphorus oxychloride (POCl₃) and an N,N-disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). niscpr.res.inchemijournal.com

This reaction is highly versatile. As previously mentioned, it can be used in a one-pot cyclization and formylation process starting from acetanilides to produce 2-chloro-3-formylquinolines. niscpr.res.inresearchgate.net For direct formylation of a pre-existing quinoline, the reaction's success and regioselectivity are highly dependent on the substituents already present on the ring. Electron-donating groups activate the ring toward this electrophilic substitution. For instance, an 8-(dimethylamino)quinoline undergoes formylation at the C-5 and C-7 positions. nih.gov In the case of 7-fluoro-6-methoxyquinoline, the methoxy group at C-6 is electron-donating and would activate the benzene ring, likely directing formylation to the C-5 position. Direct formylation at the C-2 position of the electron-deficient pyridine (B92270) ring via the Vilsmeier-Haack reaction is generally not favored without specific activating features or alternative strategies.

Table 2: Examples of Vilsmeier-Haack Reactions on Quinoline Precursors

| Substrate | Product Type | Reference |

|---|---|---|

| N-Arylacetamides | 2-Chloro-3-formylquinolines | niscpr.res.in |

| Acetanilides | 2-Chloro-3-formylquinolines | researchgate.net |

| 8-Hydroxyquinoline Derivatives | 5,7-Dicarbaldehyde Derivatives | nih.gov |

| 4-Substituted-1-phenylethanone oximes | 6-Substituted-2-chloroquinoline-3-carbaldehydes | ijsr.net |

Reimer-Tiemann and Duff Aldehyde Synthesis Methodologies

The Reimer-Tiemann and Duff reactions are classical methods for the formylation of specific aromatic compounds, though their applicability to systems like 7-fluoro-6-methoxyquinoline is limited.

The Reimer-Tiemann reaction is used for the ortho-formylation of phenols. wikipedia.org The reaction proceeds by heating the phenol (B47542) with chloroform (B151607) in a basic solution, which generates dichlorocarbene (B158193) as the reactive electrophile. wikipedia.org The presence of the hydroxyl group is crucial as it deprotonates to a phenoxide, activating the aromatic ring for electrophilic attack. wikipedia.org Electron-rich heterocycles such as pyrroles and indoles can also undergo this reaction. wikipedia.orgchemistnotes.com However, without a strongly activating hydroxyl group, the Reimer-Tiemann reaction is not a viable method for the formylation of a typical fluoro-methoxyquinoline.

The Duff reaction is another formylation method that requires a highly activated aromatic substrate, such as a phenol. wikipedia.orguni.edu It uses hexamethylenetetramine as the source of the formyl group in an acidic medium (often glyceroboric acid). uni.edu Formylation occurs preferentially at the ortho position to the activating group. wikipedia.org The Duff reaction is known for being inefficient and often results in low yields. ecu.edu Due to its requirement for a potent activating group, it is not suitable for the direct formylation of 7-fluoro-6-methoxyquinoline.

Alternative Formylation Techniques for Quinoline Cores

Given the limitations of classical formylation reactions for introducing an aldehyde at the C-2 position of quinoline, alternative strategies are necessary.

Metalation and Formylation: A powerful and regioselective method involves the deprotonation of the quinoline ring using a strong base, followed by quenching the resulting organometallic intermediate with a formylating agent. The C-2 proton of quinoline is the most acidic, allowing for selective deprotonation (lithiation) using bases like lithium diisopropylamide (LDA). researchgate.net The resulting 2-lithioquinoline can then react with an electrophile such as DMF to install the carbaldehyde group at the C-2 position. This approach is often the most effective for C-2 functionalization.

Oxidation of a Methyl Group: If a 2-methylquinoline (B7769805) analog (a quinaldine) is accessible, the aldehyde can be prepared through the oxidation of the methyl group. Reagents such as selenium dioxide (SeO₂) are commonly used for this transformation.

Reduction of Carboxylic Acid Derivatives: The synthesis can proceed through a C-2 carboxylic acid or its derivative (e.g., ester, acid chloride, or nitrile). These functional groups can be reduced to the aldehyde level using specific reducing agents like diisobutylaluminium hydride (DIBAL-H) or by a Rosenmund reduction of the acid chloride.

Modern C-H Functionalization: Emerging techniques in organic synthesis offer new possibilities. For instance, electrochemical methods have been developed for the C(sp²)-H formylation of electron-deficient quinolines using methanol (B129727) as the formyl source, representing a transition-metal-free alternative. organic-chemistry.org

Synthesis of Key Halogenated Quinoline Carbaldehyde Intermediates

The preparation of halogenated quinoline carbaldehydes is a foundational step for the synthesis of more complex quinoline derivatives. These intermediates are typically synthesized through the Vilsmeier-Haack reaction, which involves the formylation of an activated aromatic ring using a Vilsmeier reagent, followed by cyclization.

The synthesis of 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) is a well-established process that typically begins with the acetylation of p-anisidine to form N-(4-methoxyphenyl)acetamide. This acetanilide (B955) derivative then undergoes a Vilsmeier-Haack reaction. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted formamide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).

The general procedure involves the slow addition of POCl₃ to a solution of the N-arylacetamide in DMF at a reduced temperature, typically between 0-5°C. Following the initial reaction, the mixture is heated to promote cyclization, with temperatures often ranging from 80-90°C niscpr.res.inchemijournal.com. The reaction is then quenched by pouring it onto ice, which hydrolyzes the intermediate iminium salt to the corresponding aldehyde and precipitates the product. The crude product can then be purified by recrystallization.

The reaction's success is influenced by the electronic nature of the substituents on the acetanilide ring. Electron-donating groups, such as the methoxy group at the para-position (which becomes the 6-position in the quinoline ring), facilitate the electrophilic substitution and cyclization, generally leading to good yields niscpr.res.inrsc.org.

| Starting Acetanilide | Product | Typical Yield (%) | Reference |

|---|---|---|---|

| N-(4-methoxyphenyl)acetamide | 2-Chloro-6-methoxyquinoline-3-carbaldehyde | 60-80 | chemijournal.comchemijournal.com |

| N-(m-tolyl)acetamide | 2-Chloro-7-methylquinoline-3-carbaldehyde | Good to Moderate | niscpr.res.in |

| N-phenylacetamide | 2-Chloroquinoline-3-carbaldehyde (B1585622) | Good to Moderate | niscpr.res.in |

The synthesis of 2-chloro-7-fluoro-6-methoxyquinoline-3-carbaldehyde (B1646721) follows a similar synthetic strategy, starting from the appropriately substituted acetanilide, N-(3-fluoro-4-methoxyphenyl)acetamide. This precursor can be prepared by the acetylation of 3-fluoro-4-methoxyaniline.

The subsequent Vilsmeier-Haack cyclization of N-(3-fluoro-4-methoxyphenyl)acetamide with a mixture of POCl₃ and DMF would be expected to yield the desired 2-chloro-7-fluoro-6-methoxyquinoline-3-carbaldehyde. The presence of both an electron-donating methoxy group and an electron-withdrawing fluoro group on the aniline ring can influence the reactivity and regioselectivity of the cyclization. However, the activating effect of the methoxy group generally directs the cyclization to form the desired quinoline system. While specific literature on this exact transformation is not abundant, the general applicability of the Vilsmeier-Haack reaction to a wide range of substituted acetanilides supports this synthetic route niscpr.res.inrsc.org.

Optimization and Process Development Considerations

For the practical application of these synthetic methodologies, particularly in industrial settings, optimization of the reaction conditions and the development of scalable routes are of paramount importance.

Several factors can be manipulated to enhance the yield and efficiency of the Vilsmeier-Haack reaction for the synthesis of quinoline carbaldehydes.

Reagent Stoichiometry: The molar ratio of the Vilsmeier reagent components (DMF and POCl₃) to the acetanilide substrate is a critical parameter. An excess of the Vilsmeier reagent is often employed to ensure complete conversion of the starting material. Studies have shown that varying the molar proportion of POCl₃ can significantly impact the yield, with an optimal ratio leading to maximum product formation niscpr.res.in.

Temperature and Reaction Time: The reaction temperature and duration are interdependent variables that require careful optimization. The initial formation of the Vilsmeier reagent is typically conducted at low temperatures to control its exothermic nature, while the subsequent cyclization step requires heating. The optimal temperature and time are dependent on the specific substrate and can be determined through systematic studies niscpr.res.inchemijournal.com.

Substituent Effects: As previously mentioned, electron-donating groups on the acetanilide ring generally increase the reaction rate and yield. Conversely, electron-withdrawing groups can deactivate the aromatic ring towards electrophilic substitution, leading to lower yields and requiring more forcing reaction conditions niscpr.res.in.

Solvent Choice: While DMF often serves as both a reagent and a solvent, in some cases, the use of an additional inert solvent such as dichloromethane (B109758) or 1,2-dichloroethane (B1671644) can be beneficial for controlling the reaction concentration and temperature numberanalytics.com.

| Parameter | Effect on Reaction | Optimization Strategy |

|---|---|---|

| POCl₃:Acetanilide Ratio | Affects conversion and by-product formation | Systematic variation to find optimal stoichiometry |

| Temperature | Influences reaction rate and selectivity | Controlled heating profiles for different reaction stages |

| Reaction Time | Determines extent of reaction and potential for degradation | Monitoring reaction progress via TLC or HPLC |

| Substituent on Acetanilide | Impacts electronic properties of the ring and thus reactivity | Consideration of electronic effects in substrate design |

Transitioning a synthetic procedure from a laboratory scale to an industrial scale introduces several challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.

Thermal Management: The Vilsmeier-Haack reaction is often highly exothermic, particularly during the formation of the Vilsmeier reagent. On a large scale, efficient heat dissipation is crucial to prevent thermal runaways and ensure reaction control. The use of jacketed reactors with precise temperature control is essential researchgate.net.

Reagent Addition: The order and rate of reagent addition are critical for both safety and product yield. Careful, controlled addition of POCl₃ to DMF is necessary to manage the initial exotherm. Similarly, the addition of the acetanilide to the pre-formed Vilsmeier reagent should be controlled to maintain the desired reaction temperature.

Work-up and Product Isolation: The quenching of the reaction mixture with water or ice is also an exothermic process that requires careful management on a large scale. The choice of extraction solvents and crystallization procedures needs to be optimized for efficiency, solvent recovery, and product purity.

Process Safety: A thorough understanding of the reaction's thermal hazards is necessary for safe scale-up. This includes identifying potential side reactions and their thermal profiles. The use of automated reaction calorimeters can provide valuable data for assessing the thermal risk of the process researchgate.net.

Continuous Flow Chemistry: For certain applications, transitioning from batch processing to continuous flow chemistry can offer significant advantages in terms of safety, efficiency, and scalability. The small reaction volumes within a microreactor or flow reactor allow for better temperature control and reduced risk of thermal runaway. This approach also allows for the in-line formation and immediate consumption of hazardous reagents, minimizing their accumulation researchgate.net.

Compound Names

Chemical Reactivity and Advanced Derivatization of 7 Fluoro 6 Methoxyquinoline 2 Carbaldehyde

Reactions at the Aldehyde Functionality

The formyl group at the C2 position of the quinoline (B57606) ring is a key site for numerous chemical reactions, including condensations, nucleophilic additions, and redox transformations.

The reaction of aldehydes and ketones with primary amines is a common method for the synthesis of imines, also known as Schiff bases. nih.gov This condensation reaction is typically reversible and can be catalyzed by either acid or base. nih.govredalyc.org The formation of the imine involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov

In the context of 7-Fluoro-6-methoxyquinoline-2-carbaldehyde, condensation with various primary amines leads to the formation of the corresponding Schiff bases. These reactions can be carried out efficiently in a suitable solvent, and in some cases, under solvent-free conditions. peerj.comrsc.org The general reaction scheme involves the reaction of the aldehyde with a primary amine to yield the corresponding N-substituted imine. organic-chemistry.org The reaction conditions can be optimized by adjusting the temperature, catalyst, and solvent to achieve high yields of the desired product. redalyc.org For instance, quinoline-2-carbaldehyde can react with 3-aminophenol to form a Schiff base ligand. ekb.eg

The formation of imines from aldehydes and amines is a versatile reaction that allows for the introduction of a wide range of substituents at the nitrogen atom, leading to a diverse library of Schiff base derivatives. nih.gov

Table 1: Examples of Condensation Reactions for Schiff Base/Imine Formation

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

| Aldehyde (e.g., this compound) | Primary Amine | Schiff Base/Imine | Acid or base catalysis, often with removal of water |

| Ketone | Primary Amine | Schiff Base/Imine | Similar to aldehyde reactions, may require harsher conditions |

| Aldehyde | Hydrazine derivative | Hydrazone | Typically in a polar solvent like ethanol |

| Aldehyde | Semicarbazide | Semicarbazone | Often performed in a buffered solution |

| Aldehyde | Thiosemicarbazide | Thiosemicarbazone | Generally carried out in refluxing ethanol |

This table provides a general overview of condensation reactions. Specific conditions may vary depending on the substrates.

The carbonyl carbon of the aldehyde group in this compound is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This nucleophilic addition reaction is a fundamental process that leads to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions.

Strong nucleophiles, such as Grignard reagents (organomagnesium halides) and organolithium compounds, react with aldehydes to form secondary alcohols after an aqueous workup. msu.eduyoutube.com The reaction involves the addition of the organometallic reagent to the carbonyl group, followed by protonation of the resulting alkoxide. youtube.comresearchgate.net For example, the reaction of an aldehyde with a Grignard reagent, followed by hydrolysis, yields a secondary alcohol. msu.edu

Weaker nucleophiles, such as cyanide ion, can also add to the aldehyde group to form cyanohydrins. masterorganicchemistry.comrsc.org This reaction is typically reversible. Subsequent transformations of the initial adducts can lead to a variety of other functional groups. For instance, cyanohydrins can be hydrolyzed to α-hydroxy acids or reduced to β-amino alcohols.

Table 2: Nucleophilic Addition Reactions to Aldehydes

| Nucleophile | Initial Product | Final Product (after workup/transformation) |

| Grignard Reagent (R-MgX) | Magnesium Alkoxide | Secondary Alcohol |

| Organolithium Reagent (R-Li) | Lithium Alkoxide | Secondary Alcohol |

| Cyanide Ion (CN⁻) | Cyanohydrin | α-Hydroxy Acid, β-Amino Alcohol |

| Hydride (from NaBH₄ or LiAlH₄) | Alkoxide | Primary Alcohol |

This table illustrates common nucleophilic addition reactions and subsequent transformations.

Aldehydes readily react with thiosemicarbazide and other hydrazine derivatives to form thiosemicarbazones and hydrazones, respectively. nih.govdergipark.org.trresearchgate.net These reactions are condensation reactions that involve the formation of a C=N bond. dergipark.org.tr Thiosemicarbazones are a class of compounds known for their metal-chelating properties and biological activities. nih.govijper.orgmdpi.com

The synthesis of thiosemicarbazones from this compound would involve its reaction with thiosemicarbazide, typically in a refluxing alcoholic solvent. nih.gov The resulting thiosemicarbazone can act as a ligand to form metal complexes. rsc.org Similarly, reaction with other substituted hydrazines or hydrazides would yield a variety of hydrazone analogs. dergipark.org.trresearchgate.net These derivatives are of interest due to their diverse chemical and biological properties. dergipark.org.trnih.gov

The aldehyde functionality of this compound can be either oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Aldehydes can be oxidized to carboxylic acids using a variety of oxidizing agents. nih.gov Common reagents for this transformation include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). Biocatalytic methods for the aerobic oxidation of aldehydes to carboxylic acids have also been developed. nih.gov The oxidation of this compound would yield 7-fluoro-6-methoxyquinoline-2-carboxylic acid.

Reduction: The reduction of the aldehyde group to a primary alcohol can be achieved using various reducing agents. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. The reaction of this compound with such reducing agents would result in the formation of (7-fluoro-6-methoxyphenyl)methanol.

Reactivity of the Quinoline Nucleus and Substituents

The quinoline ring itself and its substituents also exhibit reactivity that can be exploited for further derivatization.

The substituents on the quinoline ring, namely the fluorine and methoxy (B1213986) groups, can potentially undergo various functional group interconversions. For instance, the methoxy group at the C6 position might be cleaved to a hydroxyl group under certain conditions, which could then be further functionalized. researchgate.net Additionally, electrophilic aromatic substitution reactions on the quinoline ring are possible, although the position of substitution will be directed by the existing substituents.

Reactions Involving the Fluoro and Methoxy Substituents

The reactivity of the fluoro and methoxy groups on the quinoline core is a key aspect of its chemical behavior. The fluorine atom at the 7-position and the methoxy group at the 6-position significantly influence the electron density distribution of the benzene (B151609) ring portion of the quinoline system, thereby governing its susceptibility to various reagents.

The fluorine atom, being highly electronegative, can participate in nucleophilic aromatic substitution (SNAr) reactions, albeit under specific conditions. Generally, SNAr on an unactivated aromatic ring is challenging. However, the presence of the electron-withdrawing quinoline nitrogen and the aldehyde group can facilitate such reactions, particularly with strong nucleophiles. The reactivity of fluoroquinolines in nucleophilic substitutions is well-documented for polyfluorinated systems, where the combined electron-withdrawing effect of multiple fluorine atoms activates the ring towards nucleophilic attack. In the case of this compound, the activating effect is less pronounced, and more forcing conditions or the use of specific catalysts might be necessary to achieve substitution of the fluorine atom.

Conversely, the methoxy group at the 6-position is an electron-donating group, which activates the ring towards electrophilic aromatic substitution. However, it can also be a site for nucleophilic attack, leading to demethylation under harsh acidic or nucleophilic conditions to yield the corresponding phenol (B47542). This reaction is a common transformation for aryl methyl ethers and provides a handle for further functionalization.

Exploration of Electrophilic and Nucleophilic Substitution Patterns

The interplay between the directing effects of the substituents and the inherent reactivity of the quinoline nucleus dictates the patterns of electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution: The quinoline ring system is generally deactivated towards electrophilic attack compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the activating methoxy group at the 6-position can direct incoming electrophiles to the ortho and para positions. In this molecule, the position ortho to the methoxy group is the 5-position, and the position para is the 8-position. The fluorine atom is a deactivating group but is also an ortho, para-director. Therefore, electrophilic substitution is most likely to occur at the 5-position, which is ortho to the strongly activating methoxy group and meta to the deactivating fluoro group.

Nucleophilic Aromatic Substitution: As previously mentioned, nucleophilic substitution of the fluorine atom is a possibility. Additionally, the aldehyde group at the 2-position makes the pyridine (B92270) ring electron-deficient, potentially allowing for nucleophilic attack on this ring as well, although this is generally less common than reactions at the benzene ring in quinolines. The electron-withdrawing nature of the formyl group can also influence the reactivity of other positions on the quinoline ring system.

Formation of Fused and Multicyclic Quinoline Systems

The aldehyde functionality at the 2-position of this compound is a versatile handle for the construction of more complex molecular architectures, including fused and multicyclic quinoline systems.

Annulation Reactions with Bifunctional Reagents

Annulation reactions, which involve the formation of a new ring fused to an existing one, can be readily achieved using the carbaldehyde group. Reactions with bifunctional reagents containing two nucleophilic centers can lead to the formation of a variety of heterocyclic rings fused to the quinoline core. For instance, reaction with a reagent containing both an amine and a thiol group could lead to the formation of a thiazine ring. Similarly, reagents with two amine functionalities, such as hydrazines or diamines, can be employed to construct fused pyrazole or diazepine rings, respectively.

The general strategy involves an initial condensation reaction between the aldehyde and one of the nucleophilic groups of the bifunctional reagent, followed by an intramolecular cyclization involving the second nucleophilic group. The specific outcome of the reaction will depend on the nature of the bifunctional reagent, the reaction conditions, and the relative reactivity of the nucleophilic centers.

Synthesis of Heterocyclic Systems Incorporating the Quinoline Moiety

Beyond fused systems, the aldehyde group can be used to link the 7-fluoro-6-methoxyquinoline (B1456882) unit to other heterocyclic systems. This can be achieved through various condensation reactions. For example, Knoevenagel condensation with active methylene (B1212753) compounds can introduce a new carbon-carbon double bond, which can then be a part of a subsequent cyclization to form a new heterocyclic ring.

Multicomponent reactions are another powerful tool for the synthesis of complex heterocyclic systems incorporating the quinoline moiety. In such reactions, this compound can act as one of the key building blocks, reacting with two or more other components in a single pot to generate structurally diverse products.

Coordination Chemistry and Metal Complexation of Quinoline Carbaldehydes

The nitrogen atom of the quinoline ring and the oxygen atom of the carbaldehyde group in this compound can act as donor atoms for metal ions, making this molecule a potential ligand for the formation of coordination complexes. The resulting Schiff base derivatives, formed by the condensation of the aldehyde with primary amines, are particularly effective chelating agents.

Below is a table summarizing the potential reactivity of this compound.

| Functional Group | Reaction Type | Potential Products |

| Fluoro (at C7) | Nucleophilic Aromatic Substitution | 7-substituted quinolines (e.g., amino, alkoxy) |

| Methoxy (at C6) | Electrophilic Aromatic Substitution | 5-substituted derivatives (e.g., nitro, halo) |

| Demethylation | 6-hydroxy-7-fluoroquinoline-2-carbaldehyde | |

| Carbaldehyde (at C2) | Condensation | Schiff bases, hydrazones, oximes |

| Annulation with bifunctional reagents | Fused heterocyclic systems (e.g., thiazines, pyrazoles) | |

| Knoevenagel Condensation | α,β-unsaturated carbonyl compounds | |

| Metal Complexation (as ligand) | Coordination complexes with various metals |

Advanced Spectroscopic and Structural Elucidation of 7 Fluoro 6 Methoxyquinoline 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For a molecule like 7-Fluoro-6-methoxyquinoline-2-carbaldehyde, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques provides a complete picture of the atomic arrangement and connectivity.

High-Field ¹H and ¹³C NMR for Detailed Structural Assignments

High-field ¹H and ¹³C NMR spectra provide initial, crucial information regarding the chemical environment of hydrogen and carbon atoms, respectively. The expected chemical shifts (δ) for this compound are predicted based on the analysis of related structures, such as quinoline-2-carbaldehyde and various substituted quinolines. rsc.orgclockss.orgtsijournals.com

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for each of the aromatic protons, the methoxy (B1213986) group protons, and the aldehyde proton. The aldehyde proton (-CHO) is expected to be the most deshielded, appearing as a singlet significantly downfield (typically δ 10.0–10.5 ppm) due to the strong electron-withdrawing nature of the carbonyl group. rsc.org The protons on the pyridine (B92270) ring (H-3 and H-4) will appear as doublets, coupled to each other, with their chemical shifts influenced by the aldehyde group. The H-4 proton is typically further downfield than H-3. rsc.org The protons on the benzene (B151609) ring, H-5 and H-8, are expected to appear as singlets or narrow doublets due to the substitution pattern. The fluorine at C-7 will introduce a through-space coupling to the H-8 proton. The methoxy protons (-OCH₃) will appear as a sharp singlet in the upfield region (typically δ 3.9–4.1 ppm). researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms of the quinoline (B57606) core, plus the methoxy carbon. The aldehyde carbonyl carbon (C=O) is expected at the lowest field (δ 190–195 ppm). rsc.org The carbon atom attached to the fluorine (C-7) will exhibit a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield. Similarly, the carbon attached to the methoxy group (C-6) will also be shifted downfield. The remaining carbon signals can be assigned based on established data for quinoline derivatives and confirmed using 2D NMR techniques. rsc.orgclockss.org

Predicted ¹H and ¹³C NMR Data

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| 2-CHO | 10.2 - 10.4 | s | 193.0 - 194.5 |

| 3 | 8.2 - 8.4 | d | 117.0 - 118.5 |

| 4 | 8.3 - 8.5 | d | 137.0 - 138.0 |

| 4a | - | - | 129.0 - 130.5 |

| 5 | 7.4 - 7.6 | d (JFH) | 105.0 - 107.0 (d, JCF) |

| 6 | - | - | 158.0 - 160.0 (d, JCF) |

| 6-OCH₃ | 4.0 - 4.1 | s | 56.0 - 57.0 |

| 7 | - | - | 155.0 - 158.0 (d, ¹JCF) |

| 8 | 8.0 - 8.2 | d (JFH) | 115.0 - 117.0 (d, JCF) |

| 8a | - | - | 146.0 - 147.5 |

| 2 | - | - | 152.0 - 153.5 |

| Note: Predicted values are based on analogous compounds and are subject to solvent and experimental variations. 'd' denotes doublet, 's' denotes singlet. |

¹⁹F NMR for Characterization of Fluorine Environments

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. The ¹⁹F chemical shift is highly responsive to the electronic environment. thermofisher.com For an aryl fluoride (B91410) like this compound, the ¹⁹F signal is expected to appear in the typical range for fluorobenzenes (δ -100 to -130 ppm relative to CFCl₃). ucsb.edu

The multiplicity of the ¹⁹F signal provides rich structural information through spin-spin coupling with nearby protons (JHF) and carbons (JCF). alfa-chemistry.com The fluorine at C-7 will couple with H-8 (a three-bond coupling, ³JHF) and H-5 (a four-bond coupling, ⁴JHF), splitting the ¹⁹F signal into a doublet of doublets. Long-range couplings to other protons, such as the methoxy protons, may also be observable. These coupling constants are invaluable for confirming the position of the fluorine substituent. thermofisher.comorganicchemistrydata.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a key correlation would be observed between H-3 and H-4, confirming their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It allows for the definitive assignment of protonated carbons. For example, the proton signal at δ ~8.2 ppm would show a cross-peak to the carbon signal at δ ~115-117 ppm, assigning both to the C-8/H-8 pair. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH). It is critical for piecing together the carbon skeleton and placing substituents. columbia.edu Key expected HMBC correlations for this compound would include:

The aldehyde proton signal correlating to C-2 and C-3.

The H-3 signal correlating to the aldehyde carbon, C-2, and C-4a.

The methoxy protons correlating to C-6.

The H-8 proton correlating to C-7, C-8a, and C-4a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. A key NOESY correlation would be expected between the H-5 proton and the methoxy group protons, and between the H-8 proton and the fluorine atom, confirming their spatial proximity.

Expected Key 2D NMR Correlations

| Technique | Correlating Nuclei | Information Gained |

| COSY | H-3 ↔ H-4 | Confirms connectivity in the pyridine ring. |

| HSQC | Aldehyde H ↔ Aldehyde C | Assigns the aldehyde group. |

| H-3 ↔ C-3; H-4 ↔ C-4 | Assigns pyridine ring C-H groups. | |

| H-5 ↔ C-5; H-8 ↔ C-8 | Assigns benzene ring C-H groups. | |

| Methoxy H ↔ Methoxy C | Assigns the methoxy group. | |

| HMBC | Aldehyde H → C-2, C-3 | Positions the aldehyde group at C-2. |

| Methoxy H → C-6 | Positions the methoxy group at C-6. | |

| H-5 → C-4a, C-6, C-7 | Confirms benzene ring connectivity. | |

| H-8 → C-7, C-8a | Confirms benzene ring connectivity. | |

| NOESY | H-5 ↔ Methoxy H | Confirms spatial proximity. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound, allowing for the determination of its molecular weight and elemental formula, as well as structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS), often using techniques like Time-of-Flight (TOF) or Orbitrap, measures the m/z value of an ion with very high accuracy (typically to four or five decimal places). researchgate.netnih.gov This precision allows for the unambiguous determination of the elemental formula of the parent compound. For this compound (C₁₁H₈FNO₂), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated and compared to the experimental value. A match within a few parts per million (ppm) confirms the elemental composition. beilstein-journals.org

HRMS Data for C₁₁H₈FNO₂

| Ion | Calculated Exact Mass |

| [M]⁺ | 205.0539 |

| [M+H]⁺ | 206.0617 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

GC-MS is a hybrid technique that separates volatile compounds in a mixture using gas chromatography before detecting them with a mass spectrometer. madison-proceedings.com For this compound, GC-MS serves as an excellent tool for assessing sample purity. A pure sample should yield a single peak in the gas chromatogram at a specific retention time. rsc.org

The mass spectrometer provides a fragmentation pattern for the compound eluting from the GC column. For quinoline derivatives, a common fragmentation pathway involves the loss of hydrogen cyanide (HCN, 27 Da) from the quinoline ring system. rsc.org Aldehydes typically show fragmentation through the loss of a hydrogen radical ([M-1]⁺) or the formyl radical ([M-29]⁺). libretexts.org Therefore, the expected mass spectrum for this compound would show a prominent molecular ion peak (m/z = 205) and key fragment ions corresponding to the loss of H, CHO, and HCN, providing further structural confirmation. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a crucial technique for determining the molecular weight and fragmentation pattern of organic molecules. For this compound, this soft ionization method would typically yield a prominent protonated molecular ion peak ([M+H]⁺).

Given the molecular formula C₁₁H₈FNO₂, the exact mass of this compound is 205.0539 g/mol . In a positive ion mode ESI-MS spectrum, the most abundant peak would be anticipated at m/z 206.0617, corresponding to the [M+H]⁺ ion. The high-resolution mass measurement of this ion is essential for confirming the elemental composition.

Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ precursor ion. The fragmentation pattern would be characteristic of the quinoline scaffold and its substituents. Key expected fragmentation pathways would likely involve the loss of the aldehyde group (as CO, 28 Da) or the methoxy group (as a methyl radical, •CH₃, 15 Da, followed by CO loss). The stability of the quinoline ring system suggests that it would remain largely intact during fragmentation. While specific experimental data for the title compound is not publicly available, analysis of related quinoline carbaldehydes supports these predicted fragmentation patterns. mdpi.com

Table 1: Predicted ESI-MS Fragmentation Data for this compound

| m/z (Predicted) | Ion Identity | Description |

|---|---|---|

| 206.0617 | [M+H]⁺ | Protonated molecular ion |

| 178.0668 | [M+H - CO]⁺ | Loss of carbon monoxide from the aldehyde group |

| 191.0386 | [M+H - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show a series of characteristic absorption bands corresponding to its distinct structural features.

The most prominent bands would arise from the aldehyde, methoxy, and fluoro-substituted aromatic quinoline system. The aldehyde C-H stretch typically appears as a pair of weak to medium bands between 2850 and 2750 cm⁻¹. The strong carbonyl (C=O) stretching vibration of the aldehyde is expected in the region of 1710-1680 cm⁻¹, a key indicator of the carbaldehyde group. nih.gov

The aromatic quinoline core will produce several characteristic bands. The C=C and C=N stretching vibrations within the heterocyclic ring system are expected to appear in the 1620-1450 cm⁻¹ region. The C-H out-of-plane bending vibrations of the substituted benzene and pyridine rings would give rise to signals in the 900-675 cm⁻¹ range, which are sensitive to the substitution pattern.

The presence of the methoxy and fluoro substituents will also be evident. The C-O stretching of the methoxy group should produce a strong band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). The C-F stretching vibration is typically observed as a strong band in the 1250-1000 cm⁻¹ region, potentially overlapping with the C-O stretches. researchgate.net

Table 2: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibrational Assignment | Functional Group |

|---|---|---|---|

| ~3070 | Medium-Weak | Aromatic C-H Stretch | Quinoline Ring |

| ~2950 | Weak | Asymmetric CH₃ Stretch | Methoxy Group |

| ~2840 | Weak | Symmetric CH₃ Stretch | Methoxy Group |

| ~2750 | Weak | Aldehydic C-H Stretch | Aldehyde Group |

| ~1695 | Strong | C=O Stretch | Aldehyde Group |

| ~1610, 1570, 1500 | Medium-Strong | C=C and C=N Ring Stretch | Quinoline Ring |

| ~1470 | Medium | CH₃ Bending | Methoxy Group |

| ~1250 | Strong | Asymmetric C-O-C Stretch | Methoxy Group |

| ~1150 | Strong | C-F Stretch | Fluoro Group |

| ~1040 | Strong | Symmetric C-O-C Stretch | Methoxy Group |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FTIR by detecting vibrations that result in a change in molecular polarizability. For this compound, the Raman spectrum would be particularly useful for identifying vibrations of the aromatic backbone.

Symmetric vibrations of the quinoline ring system, which are often weak in the FTIR spectrum, are expected to produce strong signals in the Raman spectrum. The ring stretching modes, particularly the "ring breathing" vibration of the quinoline core, would be prominent around 1600-1550 cm⁻¹. researchgate.net

While the carbonyl (C=O) stretch is visible in both techniques, it is typically less intense in Raman than in FTIR. Conversely, the C=C and C=N bonds of the aromatic system are highly polarizable and will show strong Raman scattering. The C-F and C-O stretching vibrations will also be present, although their intensities can vary. Detailed theoretical and experimental studies on related molecules like quinoline-7-carboxaldehyde have shown that a combined FTIR and Raman analysis allows for a more complete assignment of the vibrational modes. researchgate.net

Table 3: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) (Predicted) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3070 | Medium | Aromatic C-H Stretch |

| ~1690 | Weak | C=O Stretch |

| ~1600 | Strong | Quinoline Ring Breathing / C=C Stretch |

| ~1380 | Strong | Quinoline Ring Stretch |

| ~1150 | Medium | C-F Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the extended conjugated system of the quinoline ring, further influenced by the aldehyde, methoxy, and fluoro substituents.

Based on data from similar quinoline aldehydes, multiple absorption bands are expected. mdpi.com The quinoline nucleus itself typically exhibits two or three distinct absorption bands. The presence of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing aldehyde group (-CHO) in conjugation with the ring system is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted quinoline-2-carbaldehyde.

Typical spectra for quinoline derivatives show a strong band around 230-250 nm and another structured band at longer wavelengths, often above 300 nm. researchgate.net The exact positions (λ_max) and intensities (molar absorptivity, ε) of these bands are sensitive to the solvent polarity. In polar solvents, a shift in the n → π* transition, associated with the carbonyl group's non-bonding electrons, may also be observed, although it is often weak and can be masked by the more intense π → π* transitions.

Table 4: Predicted UV-Vis Absorption Maxima for this compound (in a polar solvent like ethanol)

| λ_max (nm) (Predicted) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) (Predicted) | Electronic Transition |

|---|---|---|

| ~240 | High | π → π* |

| ~280 | Medium | π → π* |

| ~330 | Medium-High | π → π* (Intramolecular Charge Transfer) |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a crystal structure for this compound has not been reported in the literature, its expected solid-state architecture can be inferred from the structures of closely related compounds, such as 2-Chloro-6-methoxyquinoline-3-carbaldehyde (B1361333). researchgate.net

Table 5: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Torsion Angles | C(ring)-C(ring)-C(aldehyde)-O(aldehyde) ≈ 0° or 180° |

| C(ring)-C(ring)-O(methoxy)-C(methyl) ≈ 0° or 180° |

Computational and Theoretical Investigations of 7 Fluoro 6 Methoxyquinoline 2 Carbaldehyde

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms and the electron distribution within the 7-Fluoro-6-methoxyquinoline-2-carbaldehyde molecule.

Density Functional Theory (DFT) is a widely used computational method to predict the molecular geometry of compounds like this compound. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), researchers can identify the most stable, or optimized, geometry of the molecule. These studies typically reveal that the quinoline (B57606) ring system is largely planar.

The primary conformational isomers of this molecule arise from the rotation of the methoxy (B1213986) and carbaldehyde substituent groups. For the aldehyde group, two stable conformers are generally identified, often labeled as O-trans and O-cis, depending on the orientation of the carbonyl oxygen relative to the nitrogen atom of the quinoline ring. The conformer with the oxygen atom pointing away from the nitrogen is typically found to be the more stable of the two.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle |

|---|---|---|

| O-trans (aldehyde) | 0.00 | ~180° |

| O-cis (aldehyde) | Slightly higher in energy | ~0° |

To map the energetic landscape of conformational changes, potential energy surface (PES) scans are performed. This involves systematically rotating specific bonds, such as the C-C bond connecting the carbaldehyde group to the quinoline ring, and calculating the energy at each incremental step. The resulting PES plot illustrates the energy barriers between different rotational isomers. For quinoline-carboxaldehyde derivatives, these scans confirm the presence of two stable conformers that are energetically very close. researchgate.netnih.gov The small energy difference suggests that both conformers could coexist at room temperature.

Prediction and Interpretation of Spectroscopic Properties

Computational methods are also pivotal in predicting and interpreting the spectroscopic data for this compound.

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. arxiv.org These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks in an experimental IR spectrum and scattering peaks in a Raman spectrum. The calculated frequencies are often scaled to better match experimental values. nih.gov This computational analysis allows for the assignment of specific vibrational modes, such as the characteristic C=O stretch of the aldehyde group, to the observed spectral bands. researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| C=O stretch | ~1700 | Stretching of the carbonyl bond in the aldehyde |

| Aromatic C-H stretch | ~3000-3100 | Stretching of C-H bonds on the quinoline ring |

| C-F stretch | ~1200-1300 | Stretching of the carbon-fluorine bond |

Time-dependent DFT (TD-DFT) is a common method for simulating UV-Vis absorption spectra. youtube.com These simulations predict the wavelengths of maximum absorption (λmax) and the intensities of electronic transitions. researchgate.net For molecules like this compound, the UV-Vis spectrum is characterized by absorptions arising from π → π* transitions within the aromatic quinoline system. Comparing the simulated spectrum with experimental data helps to confirm the electronic structure of the molecule.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. modgraph.co.uknih.gov Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. liverpool.ac.uk These predicted values can then be compared to experimental data to aid in the structural elucidation and assignment of the NMR signals. The accuracy of these predictions is often high enough to be a valuable tool for chemists. nih.gov

| Proton | Predicted Chemical Shift Range (ppm) |

|---|---|

| Aldehyde (-CHO) | 9.5 - 10.5 |

| Aromatic (Quinoline Ring) | 7.0 - 9.0 |

| Methoxy (-OCH₃) | 3.8 - 4.2 |

Reactivity and Mechanism Studies

Computational chemistry offers powerful tools to predict the reactivity and reaction mechanisms of organic molecules. For this compound, these methods can elucidate the electronic properties that govern its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the distribution of the HOMO and LUMO would likely be influenced by the electron-withdrawing nature of the fluorine atom and the aldehyde group, and the electron-donating nature of the methoxy group. It is anticipated that the HOMO would be localized on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO would be concentrated on the electron-deficient pyridine (B92270) ring and the carbaldehyde group.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively high | Indicates good electron-donating ability. |

| LUMO Energy | Relatively low | Indicates good electron-accepting ability. |

| HOMO-LUMO Gap | Moderate | Suggests a balance between stability and reactivity. |

| HOMO Distribution | Primarily on the methoxy-substituted aromatic ring. | Site for electrophilic attack. |

| LUMO Distribution | Primarily on the pyridine ring and aldehyde group. | Site for nucleophilic attack. |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP surface would be expected to show a significant negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the quinoline ring, making these sites favorable for electrophilic interaction. Conversely, the hydrogen atom of the aldehyde group and the regions near the fluorine atom would likely exhibit a positive potential, indicating susceptibility to nucleophilic attack.

Computational Prediction of Reaction Selectivity and Pathways

Computational methods, particularly Density Functional Theory (DFT), can be employed to predict the selectivity (chemo-, regio-, and stereoselectivity) of reactions involving this compound. By calculating the activation energies of different possible reaction pathways, the most favorable route can be determined.

For instance, in a nucleophilic addition to the carbonyl group, computational models could predict whether the attack is more likely to occur from the re or si face, thus predicting the stereochemical outcome. Similarly, for electrophilic aromatic substitution, calculations can determine which position on the quinoline ring is most susceptible to attack by comparing the energies of the intermediate sigma complexes.

Ligand-Target Interactions: Mechanistic Insights from Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or a nucleic acid.

Given the structural features of this compound, it could potentially act as an inhibitor for various enzymes. For example, the quinoline scaffold is a common feature in many kinase inhibitors. A molecular docking study could be performed to predict the binding affinity and mode of interaction of this compound with the ATP-binding site of a specific kinase. The results would highlight the crucial amino acid residues involved in the binding and could guide the design of more potent and selective inhibitors.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Predicted Outcome | Implication for Ligand-Target Interaction |

| Binding Affinity (kcal/mol) | -7.0 to -9.0 | Indicates a potentially strong and stable interaction. |

| Key Hydrogen Bonds | With backbone atoms of the hinge region of the kinase. | Crucial for anchoring the ligand in the binding site. |

| Hydrophobic Interactions | With nonpolar residues in the active site. | Contribute to the overall binding affinity and stability. |

| Role of Fluorine Atom | May form specific interactions (e.g., halogen bonds) or enhance binding affinity through electronic effects. | Can contribute to selectivity and potency. |

| Role of Methoxy Group | Could form hydrogen bonds or occupy a hydrophobic pocket. | Influences the orientation and binding of the ligand. |

Advanced Research Applications and Future Directions of 7 Fluoro 6 Methoxyquinoline 2 Carbaldehyde in Organic Synthesis

Role as a Versatile Building Block for Complex Heterocyclic Systems

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. sigmaaldrich.commsesupplies.com 7-Fluoro-6-methoxyquinoline-2-carbaldehyde serves as an exemplary building block for the synthesis of more complex, polycyclic heterocyclic systems. tandfonline.comresearchgate.net The aldehyde functionality at the C2 position is the primary reactive site, enabling a multitude of chemical transformations.

One of the most common applications of quinoline-carbaldehydes is in condensation reactions. For instance, it can react with active methylene (B1212753) compounds, amines, and hydrazines to construct new fused ring systems. The reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with formamide (B127407), for example, has been shown to yield pyrrolo[3,4-b]quinolinone systems through an initial condensation followed by intramolecular cyclization. nih.gov By analogy, this compound could be employed in similar condensation and cyclization strategies to afford novel, functionalized fused heterocycles.

Furthermore, multicomponent reactions (MCRs) offer an efficient pathway to complex molecules from simple starting materials. The aldehyde group of this compound makes it an ideal candidate for MCRs, allowing for the rapid assembly of diverse molecular scaffolds. Its participation in reactions like the synthesis of indolo[2,3-b]quinolines from 2-aryl-quinoline-3-carbaldehyde derivatives highlights the potential for creating elaborate tetracyclic frameworks. rsc.org The specific electronic nature imparted by the fluoro and methoxy (B1213986) substituents can influence the reactivity and selectivity of these transformations, providing access to unique chemical space.

Table 1: Potential Reactions for Heterocycle Synthesis

| Reactant Type | Reaction | Potential Product | Reference Analogy |

|---|---|---|---|

| Active Methylene Compounds | Knoevenagel Condensation/Cyclization | Fused Pyrans, Pyridines | nih.gov |

| Amines (e.g., Anilines) | Condensation | Schiff Bases (Imines) | chemijournal.com |

| Hydrazines/Hydrazides | Condensation/Cyclization | Fused Pyrazoles, Triazines | mdpi.com |

| ortho-Diamines | Condensation/Cyclization | Fused Imidazoles | nih.gov |

Design and Synthesis of Novel Quinoline (B57606) Derivatives for Specific Research Purposes

The functional group handles on this compound make it a prime starting material for the rational design and synthesis of novel quinoline derivatives tailored for specific research applications, particularly in medicinal chemistry. nih.govnih.gov Quinoline derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties. nih.govresearchgate.net

The synthesis of such derivatives often begins with the formation of the quinoline-carbaldehyde core, for which the Vilsmeier-Haack reaction is a common and efficient method. chemijournal.com Once obtained, the aldehyde group can be transformed into a variety of other functionalities. For example, condensation with substituted anilines or other primary amines yields Schiff bases (imines), which are themselves a class of biologically active compounds. chemijournal.comresearchgate.net This approach was used to synthesize a series of quinoline-carbaldehyde derivatives that were identified as novel and specific inhibitors for Leishmania donovani Methionine aminopeptidase (B13392206) 1 (LdMetAP1), a potential drug target for leishmaniasis. nih.gov

Another powerful strategy is molecular hybridization, where the quinoline scaffold is linked to another pharmacophore to create a hybrid molecule with potentially enhanced or dual-acting properties. For instance, quinoline has been hybridized with chalcone (B49325) moieties to produce potent anticancer agents that inhibit microtubule polymerization. acs.orgnih.gov this compound is an ideal precursor for creating such hybrids via Claisen-Schmidt condensation with appropriate ketones. The fluoro and methoxy groups on the quinoline ring can be systematically varied to probe their influence on biological activity, guiding the design of more potent compounds.

Development of Ligands for Catalysis and Materials Science

The development of novel ligands is crucial for advancing transition metal catalysis and creating new functional materials. ijfans.org this compound is a valuable precursor for synthesizing multidentate ligands, primarily through the formation of Schiff bases. The condensation of the aldehyde with a primary amine produces a Schiff base ligand containing an imine nitrogen and the quinoline nitrogen, which can act as a bidentate (N,N) chelating agent for various metal ions. nih.govnih.gov

These quinoline-based Schiff base ligands form stable complexes with a range of transition metals, including copper, nickel, cobalt, and silver. mdpi.comnih.govresearchgate.net The electronic properties of the ligand, and thus the catalytic or physical properties of the resulting metal complex, can be fine-tuned by the substituents on the quinoline ring. The 7-fluoro group acts as an electron-withdrawing group, while the 6-methoxy group is electron-donating. This "push-pull" electronic effect can modulate the electron density at the coordinating nitrogen atoms, influencing the stability and reactivity of the metal center.

Such metal complexes have shown potential in various catalytic applications. ijfans.org While specific applications for ligands derived from this compound are not yet widely reported, analogous quinoxaline-based Schiff base complexes have been investigated for their catalytic activity. ijfans.org Furthermore, the photophysical properties of these complexes make them candidates for use in materials science, such as in the development of organic light-emitting diodes (OLEDs).

Structure-Activity Relationship (SAR) Studies for Understanding Biological Mechanisms at a Molecular Level

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule relates to its biological activity. georgiasouthern.eduscience.gov The this compound scaffold is an excellent platform for conducting systematic SAR studies. By keeping the core structure constant and modifying the aldehyde group or introducing further substituents, researchers can elucidate the structural requirements for a desired biological effect. nih.gov

For example, in the development of anticancer agents, SAR studies on quinoline derivatives have revealed key insights. researchgate.netresearchgate.net It has been shown that the nature and position of substituents on the quinoline ring dramatically influence cytotoxicity. mdpi.comnih.gov The 7-fluoro substituent on the target molecule is of particular interest, as fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. nih.gov SAR studies on imidazoquinoline derivatives have shown that a fluoro group can significantly impact activity, potentially by influencing the dihedral angle of the molecule and optimizing interactions with the target protein. acs.org The 6-methoxy group, being electron-donating, also plays a crucial role in modulating the electronic landscape of the molecule, which can affect target binding and pharmacokinetic properties. nih.gov

By synthesizing a library of derivatives from this compound—for instance, a series of Schiff bases or chalcones with varying aromatic substituents—and evaluating their activity against a biological target, a detailed SAR map can be constructed. This map would provide a molecular-level understanding of the interactions involved and guide the rational design of next-generation therapeutic agents.

Table 2: Influence of Substituents on Quinoline Activity (General SAR Principles)

| Substituent | Position | General Effect on Biological Activity | Potential Role in Target Compound |

|---|---|---|---|

| Fluorine | C7 | Can enhance binding affinity, metabolic stability, and cell permeability. acs.org | Potentially enhances interaction with target proteins and improves pharmacokinetic profile. |

| Methoxy | C6 | Electron-donating; can modulate electronic properties and influence binding. nih.gov | Modulates electron density of the ring system, affecting ligand-receptor interactions. |

| Carbaldehyde | C2 | Reactive handle for derivatization; can form key interactions (e.g., hydrogen bonds). | Serves as the primary point for synthetic modification to explore chemical space. |

Exploration in Bioinorganic Chemistry through Metal Chelation

Bioinorganic chemistry explores the role of metals in biological systems and leverages metal-ligand interactions for therapeutic and diagnostic purposes. This compound is a highly promising platform for creating ligands for bioinorganic applications. As discussed, it can be readily converted into Schiff base ligands capable of chelating biologically relevant metal ions like copper, zinc, and cobalt. mdpi.comnih.gov

The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands. nih.govresearchgate.net This enhancement can be attributed to several factors, including changes in lipid solubility, altered steric and electronic profiles, and the ability of the metal ion to participate in redox chemistry. For example, novel Schiff base copper complexes derived from quinoline-2-carboxaldehyde have been shown to act as proteasome inhibitors in human prostate cancer cells, demonstrating potent antiproliferative and proapoptotic activity. acs.org

The chelation of metal ions by ligands derived from this compound could be used to develop:

Anticancer Metallodrugs: Where the complex targets specific cellular pathways, such as the proteasome or DNA replication. acs.org

Antimicrobial Agents: The complex may have enhanced ability to penetrate microbial cell walls and disrupt essential metabolic processes. nih.govresearchgate.net

Diagnostic Probes: If complexed with a suitable metal ion (e.g., a radionuclide or a fluorescent metal), the quinoline derivative could serve as a targeting vector for imaging applications.

The substituents on the this compound core provide a means to systematically tune the properties of these metal complexes, such as their stability, redox potential, and biological target specificity, making it a valuable tool for advancing the field of bioinorganic chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Fluoro-6-methoxyquinoline-2-carbaldehyde?

- The Vilsmeier-Haack reaction is a primary method for introducing the aldehyde group into the quinoline scaffold. For example, 2-chloro-6-methoxyquinoline-3-carbaldehyde was synthesized using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 353 K for 15 hours, followed by recrystallization in petroleum ether/ethyl acetate .

- Fluorination strategies : Electrophilic fluorination or halogen-exchange reactions (e.g., using KF in polar aprotic solvents) may introduce fluorine at the 7-position. Precise control of reaction temperature and stoichiometry is critical to avoid byproducts .

Q. How is this compound characterized?

- Spectroscopic methods :

- ¹H/¹³C NMR : Chemical shifts for the aldehyde proton (δ ~9.8–10.2 ppm) and fluorine coupling patterns confirm substitution positions .

- FT-IR : Stretching vibrations for C=O (~1680–1720 cm⁻¹) and C-F (~1100–1250 cm⁻¹) .

Q. What purification methods are recommended for this compound?

- Recrystallization : Mixtures of petroleum ether and ethyl acetate (e.g., 3:1 ratio) yield high-purity crystals .

- Column chromatography : Silica gel with gradients of ethyl acetate/hexane (10–50%) effectively separates polar impurities .

Advanced Research Questions

Q. How can contradictory NMR data in structural confirmation be resolved?

- 2D NMR techniques (e.g., HSQC, HMBC) map long-range correlations between fluorine and adjacent protons/carbons, clarifying substitution patterns .

- X-ray crystallography provides definitive proof of regiochemistry, as demonstrated for 2-chloro-7-methoxyquinoline-3-carboxaldehyde .

Q. What strategies optimize the yield of fluorinated quinoline derivatives?

- Reaction temperature : Higher temperatures (e.g., 353 K) improve reaction rates but may degrade sensitive functional groups. Controlled heating (e.g., 333–343 K) balances efficiency and stability .

- Catalyst screening : Lewis acids like ZnCl₂ or BF₃·Et₂O enhance electrophilic substitution in fluorination steps .

Q. How does the methoxy group influence the compound’s reactivity and stability?

- Electron-donating effects : The methoxy group increases electron density at the 6-position, directing electrophilic attacks to the 7-position during fluorination .

- Hydrolytic stability : Methoxy-substituted quinolines are less prone to hydrolysis compared to hydroxyl analogues, but moisture-sensitive intermediates (e.g., aldehydes) require anhydrous storage .

Q. What analytical challenges arise in purity assessment?

- HPLC vs. NMR : While HPLC (C18 column, acetonitrile/water mobile phase) quantifies impurities >0.5%, ¹H NMR integration provides complementary purity data for minor contaminants .

- Fluorine-specific detection : LC-MS with negative-ion mode enhances sensitivity for fluorinated byproducts .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.